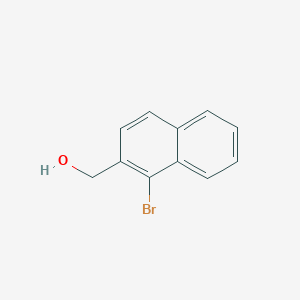

(1-Bromonaphthalen-2-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-bromonaphthalen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6,13H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMOMZHKVMHEAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70518763 | |

| Record name | (1-Bromonaphthalen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76635-70-6 | |

| Record name | (1-Bromonaphthalen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromonaphthalen 2 Yl Methanol and Positional Isomers

Reductive Functionalization of Naphthalene (B1677914) Carboxylic Acid Precursors

A primary route to (1-Bromonaphthalen-2-yl)methanol involves the reduction of the corresponding carboxylic acid, 1-bromo-2-naphthalenecarboxylic acid. This transformation requires reagents capable of reducing a carboxylic acid to a primary alcohol while tolerating the bromo substituent.

Borane-Mediated Reduction Strategies

Borane (B79455) complexes, particularly borane-tetrahydrofuran (B86392) (BH3•THF), are highly effective and selective reagents for the reduction of carboxylic acids. chemicalbook.comnih.gov The reaction of 1-bromo-2-naphthalenecarboxylic acid with BH3•THF provides a direct pathway to this compound. chemicalbook.com For instance, the treatment of 4-bromonaphthalene-1-carboxylic acid with two equivalents of BH3•THF in tetrahydrofuran (B95107) at room temperature resulted in a 95% yield of (4-bromonaphthalen-1-yl)methanol. chemicalbook.com This high efficiency is attributed to the ability of borane to selectively reduce the carboxylic acid group in the presence of other functional groups like halides. nih.govnih.gov The general mechanism involves the formation of an acyloxyborane intermediate, which is subsequently reduced to the corresponding alcohol.

Diisobutylaluminum Hydride (DIBAL-H) Reductions

Diisobutylaluminum hydride (DIBAL-H) is another powerful reducing agent capable of converting carboxylic acids and their derivatives to alcohols. stackexchange.comadichemistry.com The reduction of a carboxylic acid with DIBAL-H typically requires multiple equivalents of the reagent. stackexchange.comadichemistry.com The first equivalent acts as a Lewis acid and reacts with the acidic proton of the carboxylic acid, while subsequent equivalents are necessary for the reduction of the carboxylate group. stackexchange.com For complete reduction of a carboxylic acid to an alcohol at ambient temperatures, three equivalents of DIBAL-H are often required. stackexchange.comrsc.org However, by carefully controlling the reaction conditions, particularly at low temperatures, DIBAL-H can selectively reduce esters to aldehydes, a feature that highlights its versatility. masterorganicchemistry.comquora.com While direct reduction of 1-bromo-2-naphthalenecarboxylic acid with DIBAL-H to the alcohol is feasible, an alternative two-step sequence involving esterification followed by DIBAL-H reduction is also a common strategy. quora.com

Chemo- and Regioselective Considerations in Reductive Processes

The selective reduction of a specific functional group within a molecule containing multiple reactive sites is a critical aspect of organic synthesis. youtube.comyoutube.com In the context of synthesizing this compound from its carboxylic acid precursor, chemoselectivity is paramount. Both borane and DIBAL-H exhibit excellent chemoselectivity for the carboxylic acid group over the aryl bromide. nih.govrsc.org This selectivity stems from the difference in reactivity of these functional groups towards the hydride reagents. Carboxylic acids are readily activated by borane and DIBAL-H, facilitating their reduction, whereas the carbon-bromine bond on the aromatic ring is significantly less reactive under these conditions.

Regioselectivity, which concerns the specific position of a reaction on a molecule, is primarily determined by the starting material in these reductive processes. youtube.com The synthesis of a specific positional isomer, such as this compound, is dictated by the regiochemistry of the starting bromonaphthalenecarboxylic acid. Therefore, the synthesis of the desired isomer begins with the appropriate substituted naphthalene precursor.

Bromination Strategies for Naphthylmethanol Scaffolds

An alternative synthetic approach involves the introduction of a bromine atom onto a pre-existing naphthylmethanol scaffold. This strategy relies on electrophilic aromatic substitution reactions.

Electrophilic Aromatic Bromination Approaches (Analogous to Naphthol Bromination)

The bromination of naphthylmethanols can be conceptually compared to the well-studied bromination of naphthols. Naphthols readily undergo electrophilic aromatic substitution, and similar principles can be applied to naphthylmethanol systems. Reagents like N-bromosuccinimide (NBS) are commonly employed for the selective bromination of aromatic compounds. nih.govnih.gov The regioselectivity of the bromination is directed by the existing substituents on the naphthalene ring. For instance, the hydroxyl group in naphthols is a strong activating group and directs electrophilic attack to the ortho and para positions. Similarly, the hydroxymethyl group in naphthylmethanol influences the position of bromination. The use of a catalyst, such as para-toluenesulfonic acid (p-TsOH), can enhance the selectivity of the reaction, particularly for mono-ortho-bromination. nih.gov

Selective Bromination Techniques for Naphthalene Systems

Achieving high regioselectivity in the bromination of naphthalene derivatives is a significant challenge due to the presence of multiple reactive positions. mdpi.comresearchgate.net The choice of brominating agent, solvent, and catalyst can significantly influence the product distribution. mdpi.comcardiff.ac.uk For example, the dibromination of naphthalene with bromine can yield different isomers depending on the catalyst used; an acidic amorphous silica-alumina catalyst favors the formation of 1,4-dibromonaphthalene, while calcined montmorillonite (B579905) KSF clay can lead to a mixture rich in the 1,5-isomer. mdpi.com The synthesis of this compound via this route would require the selective bromination of 2-naphthylmethanol at the C1 position. This can be challenging due to the electronic and steric factors governing the substitution pattern of the naphthalene ring. stackexchange.com The presence of the hydroxymethyl group at the 2-position will direct the incoming electrophile, but a mixture of isomers is often possible. Therefore, careful optimization of reaction conditions is crucial to maximize the yield of the desired 1-bromo-2-naphthylmethanol isomer.

Research Findings Summary

| Starting Material | Reagent(s) | Product | Key Findings | Reference(s) |

| 4-Bromonaphthalene-1-carboxylic acid | BH3•THF | (4-Bromonaphthalen-1-yl)methanol | High yield (95%) and chemoselective reduction of the carboxylic acid. | chemicalbook.com |

| Benzoic acid | DIBAL-H (3 equiv.) | Benzyl alcohol | Complete reduction of the carboxylic acid to the alcohol at higher temperatures. | stackexchange.comadichemistry.com |

| Naphthalene | Bromine, Solid Acid Catalysts | Dibromonaphthalenes | Catalyst choice dictates regioselectivity (1,4- vs. 1,5-isomers). | mdpi.com |

| para-Substituted Phenols | NBS, p-TsOH, Methanol (B129727) | ortho-Brominated Phenols | Selective mono-ortho-bromination with high yields. | nih.gov |

| 2-Methylnaphthalene (B46627) | Br2, Acetic Acid | 1-Bromo-2-methylnaphthalene | Direct bromination of the naphthalene ring. | nih.gov |

Ortho-Directed Metalation and Halogenation Protocols

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of synthesizing this compound, this approach would typically involve the use of a directing group at the 2-position of the naphthalene ring to guide metalation to the C1 position, followed by quenching with an electrophilic bromine source.

A plausible route commences with 2-naphthol (B1666908). The hydroxyl group can be converted into a potent directed metalation group (DMG), such as an O-carbamate. For instance, reaction of 2-naphthol with diethylcarbamoyl chloride in the presence of a base yields the corresponding 2-naphthyl diethylcarbamate. This carbamate (B1207046) group is known to be a strong DMG. nih.gov Treatment of the carbamate with a strong base, typically an organolithium reagent like sec-butyllithium (B1581126) in a suitable solvent such as THF at low temperatures (e.g., -78 °C), would lead to deprotonation at the ortho position (C1) to form a lithiated intermediate. nih.gov Subsequent quenching of this organolithium species with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide (NBS), would introduce the bromine atom at the C1 position. Finally, cleavage of the carbamate group under basic or acidic conditions would regenerate the hydroxyl group, which can then be reduced to the desired hydroxymethyl group.

Alternatively, a more direct approach involves the regioselective ortho-bromination of 2-naphthol itself. Studies have shown that phenols and naphthols can be efficiently mono-ortho-brominated using N-bromosuccinimide (NBS) in the presence of a catalytic amount of para-toluenesulfonic acid (pTsOH) in methanol. mdpi.com This method offers excellent regioselectivity for the ortho position, providing a straightforward route to 1-bromo-2-naphthol (B146047). The subsequent conversion of the hydroxyl group in 1-bromo-2-naphthol to a hydroxymethyl group would yield the target compound. This could be achieved via a two-step process: protection of the hydroxyl group, for example, as a methoxymethyl (MOM) ether, followed by formylation and reduction.

| Method | Starting Material | Key Reagents | Intermediate | Anticipated Product | Reference Analogy |

| Directed ortho-Metalation | 2-Naphthyl diethylcarbamate | 1. sec-BuLi, TMEDA, THF, -78 °C2. NBS | 1-Lithio-2-naphthyl diethylcarbamate | 1-Bromo-2-naphthyl diethylcarbamate | nih.gov |

| Direct ortho-Bromination | 2-Naphthol | NBS, pTsOH, MeOH | - | 1-Bromo-2-naphthol | mdpi.com |

Organometallic Approaches in Naphthylmethanol Synthesis

Organometallic reagents play a crucial role in the synthesis of functionalized aromatic compounds. Lithium-halogen exchange and cross-coupling reactions are particularly relevant for the preparation of this compound.

Lithium-Halogen Exchange Reactions for Aryl Anion Generation

Lithium-halogen exchange is a fundamental reaction in organometallic chemistry that allows for the generation of aryllithium species from aryl halides. wikipedia.org This method is often rapid and occurs under mild conditions. A potential strategy for the synthesis of this compound using this approach would start with a dihalogenated naphthalene, specifically 1-bromo-2-iodonaphthalene (B1605566).

The greater propensity of iodine to undergo lithium-halogen exchange compared to bromine is a key principle that can be exploited for regioselectivity. wikipedia.org Treatment of 1-bromo-2-iodonaphthalene with an organolithium reagent, such as n-butyllithium, at low temperature would selectively displace the iodine atom, generating the (1-bromonaphthalen-2-yl)lithium intermediate. This highly reactive species can then be trapped with an appropriate electrophile to introduce the hydroxymethyl group. A common and effective electrophile for this purpose is dimethylformamide (DMF), which upon reaction and subsequent workup, yields the corresponding aldehyde. commonorganicchemistry.com The resulting 1-bromo-2-naphthaldehyde (B104117) can then be readily reduced to this compound using a standard reducing agent like sodium borohydride.

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type | Reference Analogy |

| 1 | 1-Bromo-2-iodonaphthalene | n-BuLi, THF, -78 °C | (1-Bromonaphthalen-2-yl)lithium | Lithium-Halogen Exchange | nih.gov |

| 2 | (1-Bromonaphthalen-2-yl)lithium | 1. DMF2. Aqueous workup | 1-Bromo-2-naphthaldehyde | Formylation | commonorganicchemistry.comcommonorganicchemistry.com |

| 3 | 1-Bromo-2-naphthaldehyde | NaBH₄, MeOH | This compound | Reduction | - |

Coupling Reactions Involving Halogenated Naphthalene Intermediates

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a versatile platform for the synthesis of substituted naphthalenes. organic-chemistry.orgnih.gov A plausible Suzuki coupling strategy to access this compound could involve the reaction of a dihalogenated naphthalene with a suitable organoboron reagent.

For instance, 1,2-dibromonaphthalene (B1633997) could serve as the starting material. A selective mono-coupling reaction is necessary to introduce the hydroxymethyl group or a precursor. This can be achieved by reacting 1,2-dibromonaphthalene with a boronic acid or ester that contains a protected hydroxymethyl group, such as (2-(hydroxymethyl)phenyl)boronic acid pinacol (B44631) ester, in the presence of a palladium catalyst and a suitable base. The different reactivity of the two bromine atoms in 1,2-dibromonaphthalene might allow for selective coupling at one position. Alternatively, controlling the stoichiometry of the boronic ester could favor the mono-coupled product. Following the coupling reaction, deprotection of the hydroxymethyl group would yield the final product. The synthesis of (1-bromonaphthalen-2-yl)acetonitrile as a precursor for Suzuki coupling reactions highlights the utility of 1-bromo-2-substituted naphthalenes in such transformations. nih.gov

| Starting Materials | Reagents | Expected Product | Reaction Type | Reference Analogy |

| 1,2-Dibromonaphthalene and (2-(methoxymethoxy)phenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 1-Bromo-2-(2-(methoxymethoxy)phenyl)naphthalene | Suzuki-Miyaura Coupling | rsc.orggre.ac.uk |

Catalytic Synthesis Routes to this compound

The direct catalytic C-H functionalization of naphthalene derivatives represents an atom-economical and efficient approach to synthesis. While a direct catalytic synthesis of this compound has not been explicitly reported, related methodologies suggest potential pathways.

Palladium-catalyzed ortho-halogenation of C-H bonds, assisted by a directing group, is a known transformation. nih.gov Starting with 2-naphthylmethanol, the hydroxyl group could potentially direct the ortho-halogenation to the C1 position using a suitable palladium catalyst and a bromine source. However, the directing ability of a hydroxymethyl group in such reactions would need to be established.

Another approach involves the catalytic bromination of the naphthalene core itself. While the bromination of naphthalene often leads to a mixture of isomers, with a preference for the alpha-positions, the use of specific catalysts can influence the regioselectivity. For example, zeolites have been employed as catalysts for the bromination of naphthalene. researchgate.netresearchgate.net However, achieving selective bromination at the C1 position while having a hydroxymethyl group at the C2 position, or introducing these functionalities in a controlled catalytic manner, remains a significant challenge. Ruthenium-catalyzed meta-selective C-H bromination has been reported for some aromatic systems, but this is not directly applicable to the desired ortho-substitution pattern. nih.gov The development of a highly regioselective catalytic system for the direct synthesis of this compound from 2-naphthylmethanol or naphthalene would be a significant advancement.

| Approach | Starting Material | Potential Catalyst | Challenge | Reference Analogy |

| Directed C-H Halogenation | 2-Naphthylmethanol | Pd(OAc)₂ | Directing group ability and selectivity | nih.gov |

| Catalytic Bromination | 2-Naphthylmethanol | Zeolite or other solid acid catalyst | Regioselectivity | researchgate.netcardiff.ac.uk |

Reactivity Profiles and Derivatization Strategies of 1 Bromonaphthalen 2 Yl Methanol

Transformations at the Hydroxymethyl Functional Group

The hydroxymethyl group is a primary alcohol and thus can undergo a host of well-established transformations, including halogenation, oxidation, esterification, and etherification.

Halogenation of the Alcohol Moiety (e.g., Conversion to Chloromethyl)

The conversion of the primary alcohol in (1-bromonaphthalen-2-yl)methanol to a halomethyl group, such as a chloromethyl group, is a key transformation that activates the benzylic position for subsequent nucleophilic substitution reactions. A common method for this conversion is the use of thionyl chloride (SOCl₂), often in an inert solvent like chloroform (B151607). This reaction proceeds by converting the alcohol into a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion to yield the corresponding 1-bromo-2-(chloromethyl)naphthalene.

A general procedure for the conversion of an aryl methanol (B129727) to its corresponding arylmethyl chloride involves dissolving the alcohol in a dry solvent such as chloroform and cooling the mixture before the dropwise addition of thionyl chloride. chemicalbook.com The reaction is typically allowed to proceed to completion at room temperature, after which the excess reagent is neutralized. chemicalbook.com

Another approach to synthesizing chloromethylnaphthalenes is the chloromethylation of the parent aromatic ring using paraformaldehyde and hydrogen chloride, often with a Lewis acid catalyst. chemicalbook.comorgsyn.org While this method does not start from the alcohol, it highlights a common route to the chloromethyl derivative. chemicalbook.comorgsyn.org

Table 1: Reagents for Halogenation of Alcohols

| Reagent | Product | Notes |

|---|---|---|

| Thionyl chloride (SOCl₂) | Chloromethyl derivative | Common and effective method for primary alcohols. chemicalbook.com |

| Phosphorus tribromide (PBr₃) | Bromomethyl derivative | Useful for converting alcohols to alkyl bromides. |

Oxidation Reactions of the Primary Alcohol

The primary alcohol of this compound can be oxidized to two different oxidation states: the aldehyde (1-bromonaphthalene-2-carbaldehyde) or the carboxylic acid (1-bromonaphthalene-2-carboxylic acid). The choice of oxidizing agent and reaction conditions determines the final product.

For the partial oxidation to the aldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) are commonly employed for this purpose. The existence of 1-bromonaphthalene-2-carbaldehyde is confirmed in chemical databases, indicating its successful synthesis. nih.gov A similar transformation involves the oxidation of 1-(bromomethyl)naphthalene (B1266630) to 1-naphthaldehyde, which can be achieved using sodium bicarbonate in DMSO at elevated temperatures. rsc.org

For the complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. Potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones oxidation), are classic reagents for this transformation.

Table 2: Common Oxidizing Agents for Primary Alcohols

| Reagent(s) | Product |

|---|---|

| Pyridinium chlorochromate (PCC) | Aldehyde |

| Dess-Martin periodinane (DMP) | Aldehyde |

| Potassium permanganate (KMnO₄) | Carboxylic Acid |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification reactions to produce a wide array of derivatives.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivative, such as an acid chloride or an acid anhydride. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. Alternatively, for a faster and often higher-yielding reaction, an acid chloride can be used in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. The formation of acetoxy-naphthalenone derivatives from related naphthols demonstrates the feasibility of ester formation on this ring system. gla.ac.uk

Etherification , such as the Williamson ether synthesis, involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide to form the ether. For example, the synthesis of 2-[(6-bromonaphthalen-2-yl)oxy]ethan-1-ol, an ether of a bromonaphthol, illustrates the formation of an ether linkage on a similar scaffold. nih.gov

Dehydration and Cyclization Pathways

Under acidic conditions and/or heat, the hydroxymethyl group of this compound could potentially undergo dehydration. However, simple intermolecular dehydration to form a diether or intramolecular dehydration is less common for benzylic alcohols compared to other reaction pathways.

More complex cyclization reactions can be envisioned, particularly if other reactive functional groups are introduced into the molecule. For instance, the cyclization of hydrazones derived from acetyl-naphthols with triphosgene (B27547) to yield naphthoxazines demonstrates that the naphthalene (B1677914) core can participate in the formation of new heterocyclic rings. mdpi.com While not a direct dehydration of this compound, it showcases the potential for forming cyclic structures from appropriately substituted naphthalene derivatives.

Reactions Involving the Bromo-Substituent

The bromine atom attached to the naphthalene ring is a versatile handle for a variety of transformations, most notably nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

While aromatic rings are generally electron-rich and thus resistant to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. wikipedia.org The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, the bromide ion). wikipedia.orglibretexts.org

For SNAr to proceed, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions to the leaving group. libretexts.orgmasterorganicchemistry.comyoutube.com These groups stabilize the negative charge of the Meisenheimer complex through resonance. youtube.com In the case of this compound, the hydroxymethyl group is not a strong electron-withdrawing group, so forcing conditions or the use of a very strong nucleophile might be necessary for substitution to occur.

An example of a nucleophilic substitution on a bromonaphthalene is the displacement of the bromide in 1-bromonaphthalene (B1665260) by cyanide to give the corresponding nitrile. wikipedia.org This reaction demonstrates that the bromo-substituent on the naphthalene ring can be replaced by a nucleophile.

Table 3: Factors Influencing Nucleophilic Aromatic Substitution

| Factor | Influence on Reaction Rate |

|---|---|

| Electron-withdrawing groups (ortho/para) | Increases rate by stabilizing the Meisenheimer complex. libretexts.orgmasterorganicchemistry.com |

| Nature of the leaving group | The rate generally follows F > Cl > Br > I. |

| Strength of the nucleophile | Stronger nucleophiles generally react faster. |

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the naphthalene core of this compound serves as a prime handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental to the synthesis of a wide array of functionalized naphthalene derivatives.

Suzuki-Miyaura Coupling: This reaction is a cornerstone for creating C-C bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or its ester. While specific studies on this compound are not extensively documented in publicly available literature, the Suzuki-Miyaura coupling of similar 1-bromo-2-substituted naphthalenes is well-established. For instance, the coupling of 1-bromo-2-naphthol (B146047) with arylboronic acids has been achieved using palladium acetate (B1210297) (Pd(OAc)₂) as the catalyst with various phosphine (B1218219) ligands. A related transformation involving (1-Bromonaphthalen-2-yl)acetonitrile, a derivative of the title compound, was utilized as a precursor for a Suzuki cross-coupling reaction with a pinacol (B44631) ester, highlighting the utility of this reaction in functionalizing the 1-position of the naphthalene ring. nih.gov The reaction conditions typically involve a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent.

Heck Reaction: The Heck reaction facilitates the formation of a new C-C bond by coupling the aryl bromide with an alkene. researchgate.netfrontiersin.org This reaction is instrumental in synthesizing substituted alkenes. While specific examples detailing the Heck reaction with this compound are scarce in the literature, related 2-bromonaphthalene (B93597) derivatives are known to participate effectively. For example, 2-bromonaphthalene has been successfully coupled with ethyl crotonate. frontiersin.org The general conditions for such reactions often involve a palladium catalyst, a phosphine ligand or an N-heterocyclic carbene (NHC), a base, and a suitable solvent. The reaction of various aryl halides with styrene (B11656) is a classic example of the Heck reaction's application. researchgate.netnih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, leading to the synthesis of valuable alkynyl-substituted naphthalenes. researchgate.net This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. While direct examples with this compound are not readily found, the Sonogashira coupling of phenylacetylene (B144264) with various aryl halides is a widely practiced transformation. researchgate.netnih.gov

A general overview of the conditions for these palladium-catalyzed cross-coupling reactions is presented in the table below. It is important to note that these are representative conditions and would require optimization for the specific substrate this compound.

| Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(OAc)₂ | P(o-Tol)₃, SPhos, etc. | K₃PO₄, Cs₂CO₃, CsF | Toluene, Dioxane | 100-120 |

| Heck | Pd(OAc)₂, Pd(dba)₂ | PPh₃, P(t-Bu)₃, NHCs | Et₃N, Na₂CO₃, Cs₂CO₃ | DMF, DMAc, Toluene | 100-140 |

| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF | Room Temp - 100 |

Buchwald-Hartwig Amination Analogues

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction allows for the synthesis of a diverse range of arylamines. The scope of this reaction is broad, accommodating a wide variety of aryl halides and amines under specific, substrate-dependent conditions. Different generations of phosphine ligands have been developed to improve the efficiency and scope of the Buchwald-Hartwig amination. While specific examples with this compound are not prevalent in the surveyed literature, the general applicability of this reaction to aryl bromides suggests its potential for the amination of this substrate.

Intramolecular Arylation and Cyclization Reactions

The derivatives of this compound, obtained through the aforementioned cross-coupling reactions, can be designed to undergo subsequent intramolecular reactions. These cyclization reactions are a powerful strategy for constructing fused ring systems.

For instance, a derivative of this compound, where the hydroxyl group is etherified with a group containing a terminal alkyne, could potentially undergo a tandem Sonogashira coupling followed by an intramolecular cyclization to form oxygen-containing heterocyclic systems. Similarly, intramolecular Heck reactions of suitably functionalized derivatives can lead to the formation of new carbocyclic or heterocyclic rings. The development of tandem reaction sequences, where a cross-coupling is immediately followed by a cyclization in a single pot, represents an efficient approach to increasing molecular complexity. nih.gov

Dual Functional Group Reactivity and Chemoselectivity

The presence of both a bromine atom and a hydroxymethyl group on the same naphthalene scaffold introduces the challenge and opportunity of chemoselective transformations.

Selective Modification of Bromine versus Hydroxymethyl Group

Achieving selective reaction at one functional group while leaving the other intact is crucial for the strategic synthesis of complex molecules.

Reactions at the Bromine Atom: The palladium-catalyzed cross-coupling reactions discussed above (Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig) are prime examples of selective reactions at the C-Br bond. The conditions for these reactions are generally mild enough to not interfere with the primary alcohol. However, the choice of base can be critical, as strong bases could potentially deprotonate the hydroxyl group.

Reactions at the Hydroxymethyl Group: The hydroxymethyl group can be selectively protected, for example, as a silyl (B83357) ether (e.g., TBDMS or TIPS ether), to prevent its interference in subsequent reactions or to introduce a point of differentiation for later functionalization. Alternatively, the alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing another handle for further synthetic transformations.

Tandem Reactions and Cascades

The dual functionality of this compound is particularly advantageous for designing tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. For example, a substrate derived from this compound could undergo a palladium-catalyzed cross-coupling reaction, and the newly introduced functional group could then participate in an intramolecular reaction with the hydroxymethyl group (or a derivative thereof) to form a cyclic product. Such tandem processes are highly efficient and atom-economical, providing rapid access to complex molecular architectures. While specific examples starting directly from this compound are not widely reported, the concept of tandem Suzuki polymerization/Heck cyclization has been demonstrated for the synthesis of ladder-type conjugated polymers, showcasing the potential of such strategies. nih.gov

Applications of 1 Bromonaphthalen 2 Yl Methanol As a Synthetic Building Block

Precursor in the Synthesis of Complex Polycyclic Aromatic Hydrocarbons and Heterocycles

The naphthalene (B1677914) scaffold of (1-Bromonaphthalen-2-yl)methanol is a foundational element for building larger polycyclic systems. Through strategic functional group interconversions and subsequent cyclization reactions, it can be elaborated into a range of complex aromatic and heterocyclic structures.

While direct literature examples detailing the synthesis of fluorenones from this compound are not prominent, a plausible synthetic route can be proposed based on established organometallic chemistry. The synthesis could proceed via an intramolecular cyclization pathway.

First, the methanol (B129727) group of the starting material would be oxidized to the corresponding aldehyde, 1-bromonaphthalene-2-carbaldehyde. This intermediate could then undergo a palladium-catalyzed intramolecular C-H arylation. In this step, the palladium catalyst would oxidatively add to the carbon-bromine bond, and the resulting organopalladium species would react with the C-H bond of the formyl group, followed by reductive elimination to forge the new carbon-carbon bond that closes the five-membered ring. A final oxidation step would yield the fluorenone core. This hypothetical pathway highlights the potential of this compound as a precursor to this important class of polycyclic aromatic ketones.

The synthesis of spirodienone scaffolds from this compound represents a potential, though not widely documented, application. A theoretical synthetic strategy could involve a multi-step sequence beginning with a Suzuki coupling reaction at the bromine position to introduce a phenol-containing aryl group.

Following the introduction of the phenolic moiety, the hydroxymethyl group on the naphthalene ring could be oxidized to a carboxylic acid. Subsequent activation of this carboxylic acid, for example by converting it to an acid chloride, would set the stage for an intramolecular Friedel-Crafts acylation. This cyclization would occur onto the appended phenolic ring, leading to the formation of the characteristic spirocyclic dienone structure. This proposed route showcases the latent potential of this compound for accessing complex, three-dimensional spirocyclic systems.

This compound is an excellent precursor for the synthesis of various nitrogen-containing heterocycles, particularly triazoles and oxadiazoles, through well-established synthetic methodologies.

Triazoles: The synthesis of 1,2,3-triazoles can be efficiently achieved using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". beilstein-journals.orgyoutube.comnih.gov The process begins with the conversion of the hydroxymethyl group of this compound into an azidomethyl group, yielding 1-bromo-2-(azidomethyl)naphthalene. This azide (B81097) intermediate can then be reacted with a wide variety of terminal alkynes in the presence of a copper(I) catalyst to produce a diverse library of 1,4-disubstituted 1,2,3-triazoles. cshl.edursc.org This method is highly modular, allowing for the introduction of various substituents onto the triazole ring. nih.gov

Oxadiazoles: For the synthesis of 1,3,4-oxadiazoles, a different synthetic strategy is employed. The hydroxymethyl group is first oxidized to a carboxylic acid, yielding 1-bromonaphthalene-2-carboxylic acid. This acid is then converted into the corresponding acyl hydrazide (1-bromonaphthalene-2-carbohydrazide) by reacting it with hydrazine. This key intermediate can undergo cyclocondensation with various reagents, such as orthoesters or acid chlorides, to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. organic-chemistry.orgrsc.org This approach also allows for significant variation in the final product structure depending on the chosen cyclizing agent. technologynetworks.comnih.govnih.gov

The table below illustrates the potential diversity of heterocycles that can be synthesized from this compound derivatives.

| Starting Derivative | Reagent | Heterocycle Formed | Potential R-Group |

| 1-Bromo-2-(azidomethyl)naphthalene | Phenylacetylene (B144264) | 1-((1-Bromonaphthalen-2-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Phenyl |

| 1-Bromo-2-(azidomethyl)naphthalene | Propargyl alcohol | (1-((1-Bromonaphthalen-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol | Hydroxymethyl |

| 1-Bromo-2-(azidomethyl)naphthalene | Ethynyltrimethylsilane | 1-((1-Bromonaphthalen-2-yl)methyl)-4-(trimethylsilyl)-1H-1,2,3-triazole | Trimethylsilyl |

| 1-Bromonaphthalene-2-carbohydrazide | Triethyl orthoformate | 2-(1-Bromonaphthalen-2-yl)-1,3,4-oxadiazole | Hydrogen |

| 1-Bromonaphthalene-2-carbohydrazide | Benzoyl chloride | 2-(1-Bromonaphthalen-2-yl)-5-phenyl-1,3,4-oxadiazole | Phenyl |

| 1-Bromonaphthalene-2-carbohydrazide | Acetic anhydride | 2-Methyl-5-(1-bromonaphthalen-2-yl)-1,3,4-oxadiazole | Methyl |

This table presents hypothetical products based on established synthetic routes.

The synthesis of fused ring systems such as naphtho[1,2-b] youtube.comcshl.edudiazepines from this compound is a feasible, though not extensively reported, synthetic endeavor. A potential pathway would require the strategic installation of two amino functionalities on the naphthalene core to serve as anchors for the diazepine (B8756704) ring.

One possible route could involve the conversion of the hydroxymethyl group into an aminomethyl group via a two-step process of tosylation followed by substitution with an amine source. The bromo group at the C1 position could then be subjected to a Buchwald-Hartwig amination reaction to introduce a second amino group. The resulting 1-amino-2-(aminomethyl)naphthalene derivative would be a suitable precursor for condensation with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted derivative, to construct the seven-membered diazepine ring, yielding the Naphtho[1,2-b] youtube.comcshl.edudiazepine skeleton. While general methods for benzodiazepine (B76468) synthesis are well-known, this specific application of this compound would represent a targeted approach to this class of fused heterocycles. nih.govrsc.org

Role in Advanced Materials Chemistry

The bifunctional nature of this compound makes it a highly promising monomer for the synthesis of advanced functional polymers and materials. Naphthalene-based materials are of significant interest in materials science, particularly for applications in organic electronics such as organic light-emitting diodes (OLEDs), due to their inherent aromaticity, thermal stability, and photophysical properties. bldpharm.com

The bromine atom on the this compound molecule is ideally suited for metal-catalyzed cross-coupling polymerization reactions. For example, it can undergo Suzuki polymerization with a diboronic acid or ester, or Stille polymerization with an organotin reagent, to create fully aromatic conjugated polymers. The hydroxymethyl group offers an additional site for modification. It can be used to attach the polymer to a surface or to tune the solubility and processing characteristics of the final material. Alternatively, the hydroxyl group can participate in polymerization itself, for instance, through polyesterification with a dicarboxylic acid, leading to polymers where the naphthalene unit is incorporated into the main chain. These potential polymerization pathways could lead to novel materials with tailored electronic and optical properties for use in advanced applications like sensors, transistors, and light-emitting devices.

Chiral Ligand Synthesis and Asymmetric Catalysis Precursors (If relevant to derivatives)

Derivatives of this compound are relevant in the field of asymmetric catalysis. While the compound itself is not chiral, it serves as a precursor for the synthesis of chiral ligands that can be used to induce enantioselectivity in chemical reactions. For instance, it is mentioned in the context of the asymmetric synthesis of axially chiral cyanoarenes, where a quinine-derived bifunctional catalyst is employed. rsc.org

Furthermore, the synthesis of chiral phosphine (B1218219) ligands, which are crucial in many transition-metal-catalyzed asymmetric reactions, can be envisaged starting from this compound. The combination of the naphthalene backbone, which can provide steric bulk and a defined geometry, with a phosphine group attached via the functional handles of the precursor, is a common strategy in ligand design. A Japanese patent application describes the preparation of this compound as an intermediate in a multi-step synthesis, which could potentially lead to chiral ligands for zinc-catalyzed reactions. kyushu-u.ac.jp

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of (1-Bromonaphthalen-2-yl)methanol, offering precise information about its proton and carbon environments.

Proton (1H) NMR for Aromatic and Aliphatic Proton Assignment

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aliphatic and aromatic protons. The hydroxymethyl group gives rise to two signals: the methylene (B1212753) protons (-CH₂OH) and the hydroxyl proton (-OH). The methylene protons, being in a benzylic position and attached to an electronegative oxygen atom, are expected to appear as a singlet around δ 4.9 ppm. The chemical shift of the hydroxyl proton is variable and can be identified by its broadness or through a D₂O exchange experiment. docbrown.info

The aromatic region of the spectrum, between δ 7.4 and δ 8.2 ppm, displays a complex pattern of multiplets corresponding to the six protons on the naphthalene (B1677914) ring. The proton at the C8 position is notably deshielded due to the peri-interaction with the bromine atom at C1, and is thus expected to resonate at the lowest field. The remaining five aromatic protons will exhibit chemical shifts influenced by the bromo and hydroxymethyl substituents. pressbooks.pub

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂- | ~4.9 | s |

| -OH | Variable | br s |

| H-3 | ~7.4-7.5 | d |

| H-4 | ~7.8-7.9 | d |

| H-5 | ~7.6-7.7 | m |

| H-6 | ~7.5-7.6 | m |

| H-7 | ~7.9-8.0 | d |

Note: Predicted values are based on known substituent effects and data from similar compounds. 's' denotes singlet, 'd' doublet, 'm' multiplet, and 'br s' broad singlet.

Carbon-13 (13C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a definitive count of the carbon atoms in the molecule. For this compound, eleven distinct signals are expected, corresponding to the ten carbons of the naphthalene skeleton and the one carbon of the hydroxymethyl group. nmrdb.org The methylene carbon (-CH₂OH) is anticipated to appear in the aliphatic region, typically around δ 60-65 ppm. researchgate.net

The aromatic region will show ten signals. The carbon atom bonded to the bromine (C1) is expected to be found around δ 120-125 ppm. The carbon bearing the hydroxymethyl group (C2) and the quaternary carbons of the naphthalene ring (C4a, C8a) will also have characteristic shifts. acs.orgresearchgate.net Substituent effect calculations are crucial for the precise assignment of each aromatic carbon. columbia.edumdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂OH | ~63 |

| C1 | ~122 |

| C2 | ~138 |

| C3 | ~128 |

| C4 | ~129 |

| C4a | ~133 |

| C5 | ~127 |

| C6 | ~126 |

| C7 | ~125 |

| C8 | ~128 |

Note: Predicted values are based on known substituent effects and data from similar compounds.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. Key correlations would be observed between H-3 and H-4, and among the protons of the second aromatic ring (H-5 with H-6, H-6 with H-7, and H-7 with H-8), confirming their positions relative to one another. acs.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. mdpi.com This allows for the direct assignment of the carbon signals for C3, C4, C5, C6, C7, C8, and the -CH₂OH group based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2- and 3-bond) couplings between protons and carbons, which helps to piece together the molecular fragments. mdpi.com Key HMBC correlations would include the signal from the methylene protons (-CH₂) to the carbons C1, C2, and C3. The proton at H-8 would be expected to show a correlation to C1, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, a significant NOE would be expected between the methylene protons (-CH₂OH) and the aromatic proton at C3. This spatial proximity is a key feature for confirming the regiochemistry and conformation of the molecule. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which in turn allows for the unambiguous determination of its elemental formula. nih.gov For this compound, with the molecular formula C₁₁H₉BrO, the calculated monoisotopic mass is a critical piece of data for its identification. researchgate.net

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, being in an approximate 1:1 ratio, the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion ([M]⁺•) and any bromine-containing fragments, separated by two mass units.

Table 3: Calculated Exact Masses for this compound Ions

| Ion Formula | Ion Type | Calculated m/z |

|---|---|---|

| [C₁₁H₉⁷⁹BrO]⁺• | [M]⁺• | 235.9837 |

| [C₁₁H₉⁸¹BrO]⁺• | [M+2]⁺• | 237.9816 |

| [C₁₁H₁₀⁷⁹BrO]⁺ | [M+H]⁺ | 236.9915 |

| [C₁₁H₁₀⁸¹BrO]⁺ | [M+H+2]⁺ | 238.9894 |

| [C₁₁H₉⁷⁹BrONa]⁺ | [M+Na]⁺ | 258.9734 |

Note: Masses are calculated using the monoisotopic masses of the most abundant isotopes: C=12.00000, H=1.00783, O=15.99491, ⁷⁹Br=78.91834, ⁸¹Br=80.91629.

X-ray Crystallography for Solid-State Structure Determination

While no specific crystal structure for this compound has been reported in the searched literature, its solid-state conformation and intermolecular interactions can be predicted based on studies of similar substituted naphthalenes. columbia.edu

Analysis of Molecular Conformation and Intermolecular Interactions

The molecular conformation of this compound is expected to be influenced by steric hindrance between the adjacent bromo and hydroxymethyl substituents at the C1 and C2 positions. This peri-like strain may cause a slight twisting of the substituents out of the plane of the naphthalene ring to achieve a more stable conformation. docbrown.info

The crystal packing would be governed by a combination of intermolecular forces. The most significant of these would be:

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. It is highly probable that strong O-H···O hydrogen bonds would form, linking molecules into chains or more complex networks, which would be a dominant feature of the crystal lattice.

π-π Stacking: The planar and electron-rich naphthalene ring systems are expected to participate in π-π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a weak, directional interaction (C-Br···O) with the oxygen atom of a hydroxyl group on a neighboring molecule. pressbooks.pub

Vibrational Spectroscopy (IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent bonds. While a specific, high-resolution spectrum for this exact compound is not widely published, the expected characteristic absorption frequencies can be predicted based on the analysis of related molecules such as methanol (B129727) and various bromonaphthalene derivatives. nih.govchemicalbook.comnist.govnist.gov

The key functional groups in this compound are the hydroxyl (-OH) group, the methylene (-CH₂) group, the aromatic naphthalene ring, and the carbon-bromine (C-Br) bond. Each of these groups exhibits characteristic absorption bands in the mid-infrared region.

The O-H stretching vibration of the alcohol group is typically observed as a broad band in the region of 3200-3600 cm⁻¹. nih.govnist.gov This broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibration of the primary alcohol is expected to appear in the 1050-1000 cm⁻¹ range.

The aromatic C-H stretching vibrations of the naphthalene ring are anticipated to be found in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically give rise to multiple sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹. The substitution pattern on the naphthalene ring will influence the exact position and intensity of these bands.

The aliphatic C-H stretching vibrations of the methylene group are expected to appear just below 3000 cm⁻¹. Specifically, asymmetric and symmetric stretching modes are typically observed around 2925 cm⁻¹ and 2855 cm⁻¹, respectively. The CH₂ scissoring (bending) vibration usually occurs around 1465 cm⁻¹.

The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. The exact position can be influenced by the coupling with other vibrations in the molecule.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3600 - 3200 (broad) |

| Methylene (-CH₂) | C-H Asymmetric Stretch | ~2925 |

| C-H Symmetric Stretch | ~2855 | |

| CH₂ Scissoring | ~1465 | |

| Naphthalene Ring | Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 (multiple bands) | |

| Carbon-Oxygen (-C-O) | C-O Stretch (Primary Alcohol) | 1050 - 1000 |

| Carbon-Bromine (-C-Br) | C-Br Stretch | 600 - 500 |

This table presents predicted data based on characteristic vibrational frequencies of similar compounds.

Spectroscopic Probes for Solvatochromic Studies in Derivatives

Solvatochromism refers to the change in the color of a substance, or more accurately, a shift in its absorption or emission spectra, when it is dissolved in different solvents of varying polarity. researchgate.netrsc.org This phenomenon arises from the differential solvation of the ground and excited states of the chromophore. Derivatives of this compound could potentially be designed as solvatochromic probes.

Naphthalene-based compounds are known to exhibit solvatochromic properties. researchgate.netnih.govresearchgate.net By introducing suitable electron-donating and electron-accepting groups onto the naphthalene core of this compound derivatives, it is possible to create molecules with a significant change in dipole moment upon electronic excitation. This change in dipole moment is a key requirement for pronounced solvatochromism.

For instance, a derivative could be synthesized where the hydroxyl group is modified to an electron-donating group, and an electron-withdrawing group is introduced elsewhere on the naphthalene ring. In such a "push-pull" system, the ground state would be less polar than the excited state. In polar solvents, the more polar excited state would be stabilized to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the absorption or emission spectrum compared to nonpolar solvents.

The study of solvatochromism in derivatives of this compound could involve dissolving the synthesized compounds in a range of solvents with varying polarities, from nonpolar (e.g., hexane) to highly polar (e.g., water or methanol). The UV-Vis absorption and fluorescence emission spectra would be recorded in each solvent. The observed spectral shifts can then be correlated with solvent polarity parameters, such as the Reichardt's dye ET(30) scale or the Lippert-Mataga plot, which relates the Stokes shift to the solvent's dielectric constant and refractive index. nih.gov

The magnitude of the solvatochromic shift provides valuable information about the change in the electronic distribution of the molecule upon excitation and can be used to probe the microenvironment of complex systems. researchgate.net

| Solvent | Polarity (Dielectric Constant) | Expected Spectral Shift (Relative to Nonpolar Solvent) |

| Hexane | 1.88 | Reference (minimal shift) |

| Toluene | 2.38 | Slight red shift |

| Dichloromethane (B109758) | 8.93 | Moderate red shift |

| Acetone | 20.7 | Significant red shift |

| Methanol | 32.7 | Large red shift |

| Water | 80.1 | Very large red shift |

This table illustrates the expected trend of solvatochromic shifts for a hypothetical "push-pull" derivative of this compound in solvents of increasing polarity.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can model electronic structure, molecular energies, and various other properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules. DFT calculations can elucidate the electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential, which are key to understanding a molecule's reactivity.

While specific DFT studies on (1-Bromonaphthalen-2-yl)methanol are not extensively documented in public literature, research on analogous compounds provides significant insight. For instance, DFT studies on 2-naphthol (B1666908), a structurally related compound, have been used to analyze molecular interactions and properties like dipole moments in different solvent environments. researchgate.net Furthermore, DFT has been employed to map out complex reaction networks, such as in methanol (B129727) steam reforming, identifying the most likely reaction pathways by calculating the energies of intermediates and transition states. mdpi.com For isomers like (3-bromonaphthalen-2-yl)methanol (B8792520), computational methods provide predictions for key physical and chemical properties. lookchem.comlookchem.com

Table 1: Computed Properties for (3-bromonaphthalen-2-yl)methanol (Isomer)

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 237.09 g/mol | lookchem.com |

| Density | 1.544 g/cm³ | lookchem.comlookchem.com |

| Boiling Point (at 760 mmHg) | 374.6°C | lookchem.comlookchem.com |

| Flash Point | 180.3°C | lookchem.comlookchem.com |

| XLogP3 | 3.0 | lookchem.com |

| Hydrogen Bond Donor Count | 1 | lookchem.com |

| Hydrogen Bond Acceptor Count | 1 | lookchem.com |

This interactive table provides computed data for an isomer, (3-bromonaphthalen-2-yl)methanol, illustrating the types of information obtainable through computational chemistry.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. These methods, such as Møller-Plesset perturbation theory (e.g., MP2), are generally more computationally intensive than DFT but can offer higher accuracy for certain properties. They are particularly valuable for calculating precise molecular geometries, interaction energies, and activation barriers for chemical reactions. For example, ab initio calculations at the MP2 level have been used to determine the activation barrier for the dehydration of methanol at aluminosilicate (B74896) Brønsted acid sites, providing crucial data for understanding catalytic processes. rsc.org

Mechanistic Studies of Chemical Transformations

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

By calculating the potential energy surface of a reaction, computational methods can map out the most energetically favorable pathway from reactants to products. This involves identifying all stable intermediates and the transition states that connect them. For example, in the study of methanol steam reforming on a Pt₃Sn surface, DFT calculations proposed a detailed reaction network. mdpi.com The main pathway was identified as a multi-step process involving initial O-H bond cleavage facilitated by a surface hydroxyl group, followed by a series of dehydrogenation and rearrangement steps. mdpi.com

The pathway was proposed as: CH₃OH + OH → CH₃O → CH₂O → CH₂O + OH → CH₂OOH → CHOOH → COOH → COOH + OH → CO₂ + H₂O mdpi.com

For compounds like this compound, similar computational approaches could be used to study their participation in reactions such as the Suzuki cross-coupling, a transformation for which the related compound (1-Bromonaphthalen-2-yl)acetonitrile is a known starting material. nih.govnih.gov

A critical aspect of mechanistic studies is the identification of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier (Ea), which determines the reaction rate. Computational chemists locate transition states and calculate their energies to predict reaction kinetics.

For example, quantum chemical calculations for methanol dehydration on a model aluminosilicate surface found an activation barrier of 130–160 kJ mol⁻¹. rsc.org In another study on methanol steam reforming, DFT calculations quantified the activation barriers for individual steps, showing that the combination of CH₂O with a hydroxyl group to form CH₂OOH (Ea = 0.43 eV) is more favorable than its direct dehydrogenation to CHO (Ea = 0.75 eV). mdpi.com This level of analysis is crucial for optimizing reaction conditions and designing more efficient catalysts.

Table 2: Example Activation Barriers (Ea) from Computational Studies of Methanol Reactions

| Reaction Step | Activation Barrier (Ea) | Computational Method | Source |

|---|---|---|---|

| Methanol Dehydration | 130–160 kJ mol⁻¹ | MP2/6-31G**//HF/3-21G | rsc.org |

| CH₂O → CHO + H | 0.75 eV | DFT | mdpi.com |

| CH₂O + OH → CH₂OOH | 0.43 eV | DFT | mdpi.com |

This interactive table presents calculated activation barriers for various steps in methanol transformation, demonstrating the quantitative power of transition state analysis.

Conformational Analysis and Stereochemical Implications

The three-dimensional arrangement of atoms in a molecule, or its conformation, can have profound effects on its physical properties and reactivity. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers to rotation around single bonds.

For the naphthalene (B1677914) scaffold, the primary source of conformational flexibility in this compound is the rotation around the C-C bond connecting the hydroxymethyl group to the naphthalene ring. Crystallographic studies of the closely related compound (1-Bromonaphthalen-2-yl)acetonitrile revealed a specific solid-state conformation. nih.govnih.gov In this structure, the torsion angle about the ring-methylene C-C bond is 30.7 (3)°, indicating a staggered arrangement relative to the plane of the naphthalene ring. nih.govnih.gov It is plausible that this compound would adopt similar low-energy conformations.

Furthermore, intermolecular forces such as hydrogen bonding involving the hydroxyl group and π-π stacking between naphthalene rings, as observed in the crystal structure of 1,6-Di-bromo-naphthalen-2-ol, can play a significant role in stabilizing specific conformations in the solid state or in solution. nih.gov Computational methods can model these conformers and the energetic barriers between them, providing a complete picture of the molecule's dynamic stereochemistry.

Table 3: Crystallographic Conformational Data for a Related Naphthalene Derivative

| Compound | Parameter | Value | Source |

|---|

This interactive table highlights a key structural parameter determined for a compound closely related to this compound.

Molecular Dynamics Simulations for Dynamic Behavior

The primary goal of an MD simulation for this compound would be to understand the conformational landscape of the hydroxymethyl side chain relative to the naphthalene ring system and to characterize its interactions, particularly hydrogen bonding, with solvent molecules. The simulation would track the trajectory of each atom in the system over time by integrating Newton's laws of motion.

Force Field and Parameterization

A critical first step in any MD simulation is the selection of a suitable force field, which is a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. For organic molecules like this compound, widely used force fields such as CHARMM or AMBER would be appropriate choices. However, since this specific molecule is not a standard residue in these force fields, a parameterization process would be necessary. nih.gov This involves deriving parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) that accurately represent the molecule's properties. This is typically achieved through quantum mechanical calculations on the molecule or its fragments to derive equilibrium geometries, vibrational frequencies, and partial atomic charges. stackexchange.com

Simulation Setup and Protocol

A hypothetical MD simulation would involve placing a single this compound molecule in a periodic box filled with a chosen solvent, such as water or a less polar organic solvent, to mimic different chemical environments. The system would first undergo energy minimization to remove any unfavorable atomic clashes. This would be followed by a gradual heating phase to bring the system to the desired temperature (e.g., 298 K or 310 K) and an equilibration phase under constant temperature and pressure (NPT ensemble) to allow the system to reach a stable state. Finally, a production run would be performed, during which the atomic trajectories are saved at regular intervals for subsequent analysis.

Analysis of Dynamic Behavior

The analysis of the MD trajectory would focus on several key aspects of the molecule's dynamic behavior:

Conformational Dynamics: A primary point of interest is the rotational freedom of the hydroxymethyl group. This can be quantified by analyzing the dihedral angle formed by the atoms C1-C2-C(methanol)-O(methanol). The distribution of this dihedral angle over the course of the simulation would reveal the preferred conformations (rotamers) of the side chain and the energy barriers between them. scienceopen.com

Solvation Structure: The arrangement of solvent molecules around the solute provides insights into its interactions with the environment. Radial distribution functions (RDFs) between specific atoms of this compound (e.g., the hydroxyl hydrogen and oxygen, the bromine atom) and solvent atoms would be calculated. The RDF for the hydroxyl hydrogen and solvent oxygen atoms, for instance, would characterize the hydrogen bonding network. rsc.org

Hydrogen Bonding Dynamics: The stability and lifetime of hydrogen bonds formed between the molecule's hydroxyl group and the solvent can be analyzed. This provides information on the strength of these interactions and their influence on the molecule's orientation and solubility. rsc.org

Hypothetical Simulation Data

The following interactive data table presents plausible results that could be obtained from a molecular dynamics simulation of this compound in a water solvent.

| Property | Value | Unit | Description |

| Conformational Analysis | |||

| Dominant Dihedral Angle (C1-C2-C-O) | 60 ± 15 | degrees | The most populated rotational state of the hydroxymethyl group, indicating a staggered conformation. |

| Rotational Barrier | 3.5 | kcal/mol | The energy required for the hydroxymethyl group to rotate from one stable conformation to another. |

| Solvation Properties | |||

| First Solvation Shell Radius (O-H...O_water) | 2.8 | Å | The distance of the first peak in the radial distribution function, indicating the average hydrogen bond length. |

| Hydrogen Bond Lifetime | 1.5 | ps | The average duration of a hydrogen bond between the molecule's hydroxyl group and a water molecule. |

| Transport Properties | |||

| Translational Diffusion Coefficient | 3.2 x 10⁻⁶ | cm²/s | A measure of the molecule's mobility within the solvent. |

| Rotational Correlation Time | 85 | ps | The characteristic time for the molecule to rotate by one radian, reflecting its tumbling motion. |

These hypothetical data illustrate the type of detailed information that molecular dynamics simulations can provide, offering a window into the dynamic nature of this compound at the atomic level. Such simulations are invaluable for understanding how the molecule's structure dictates its behavior and interactions in a given environment.

Catalytic Transformations Involving 1 Bromonaphthalen 2 Yl Methanol and Its Derivatives

Metal-Catalyzed Organic Reactions

Metal catalysts, particularly those based on palladium, copper, and rhodium, have proven to be highly effective in promoting a range of transformations involving (1-Bromonaphthalen-2-yl)methanol and its derivatives. These reactions facilitate the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds, which are fundamental processes in the synthesis of pharmaceuticals, functional materials, and other valuable organic compounds.

Palladium-Catalyzed Processes for C-C and C-N Bond Formation

Palladium catalysis is a cornerstone of modern organic synthesis, and it plays a crucial role in the functionalization of this compound. The bromo substituent on the naphthalene (B1677914) ring is particularly amenable to palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide. organic-chemistry.orglibretexts.org this compound can be readily coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to yield 1-aryl- or 1-vinylnaphthalen-2-yl)methanol derivatives. The choice of ligands for the palladium catalyst is critical for achieving high yields and selectivity. For instance, the use of a helically chiral polymer ligand, PQXphos, has been shown to afford axially chiral biaryl esters with high enantioselectivities in the asymmetric Suzuki-Miyaura cross-coupling of 1-bromo-2-naphthoates. rsc.org

Heck Reaction: The Heck reaction provides a means to form C-C bonds by coupling the aryl bromide with an alkene. wikipedia.org This reaction allows for the introduction of alkenyl substituents at the 1-position of the naphthalene ring. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a phosphine (B1218219) ligand. organic-chemistry.org The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of reaction conditions and ligands. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.org this compound can be coupled with a variety of primary and secondary amines to produce the corresponding N-substituted (1-aminonaphthalen-2-yl)methanol derivatives. The development of specialized ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under milder conditions. organic-chemistry.org Mechanistic studies have suggested the involvement of a "cocktail"-type catalytic system in some Buchwald-Hartwig reactions, where multiple palladium species may be active. researchgate.net

Carbonylation Reactions: Palladium catalysts can also be used to introduce a carbonyl group into the molecule. nih.gov For example, the reaction of this compound with carbon monoxide and an alcohol or amine in the presence of a palladium catalyst can yield the corresponding ester or amide derivatives.

Table 1: Examples of Palladium-Catalyzed Reactions with Naphthyl Bromide Derivatives

| Reaction Type | Substrates | Catalyst System | Product | Reference |

| Suzuki-Miyaura Coupling | 1-Bromo-2-naphthoate, Arylboronic acid | Pd(OAc)₂, PQXphos | Axially chiral biaryl ester | rsc.org |

| Heck Reaction | Aryl halide, Alkene | Pd(OAc)₂, Phosphine ligand | Substituted alkene | wikipedia.org |

| Buchwald-Hartwig Amination | Aryl halide, Amine | Pd(dba)₂, Ligand | Arylamine | wikipedia.org |

| Carbonylation | Aryl bromide, CO, Alcohol | Pd(OAc)₂, Xantphos | Aryl ester | nih.gov |

Copper-Mediated Cyclization and Arylation Reactions

Copper catalysts offer a complementary approach to palladium for certain transformations. They are particularly useful for promoting cyclization and arylation reactions.

Ullmann Condensation: This classical copper-catalyzed reaction can be used to form C-O and C-N bonds. While often requiring harsh conditions, modern developments have led to milder protocols. For instance, copper sulfate (B86663) has been used to catalyze the N-arylation of amines with aryliodonium ylides in water. nih.gov

Copper-Catalyzed Arylation: Copper catalysts can also be employed for the arylation of various nucleophiles. For example, a general method for the arylation of 1H-perfluoroalkanes using a copper chloride/phenanthroline catalyst has been developed. marquette.edu

Table 2: Examples of Copper-Mediated Reactions

| Reaction Type | Substrates | Catalyst System | Product | Reference |

| N-Arylation | Amine, Aryliodonium ylide | CuSO₄ | Diarylamine | nih.gov |

| Arylation of Perfluoroalkanes | 1H-Perfluoroalkane, Aryl iodide | CuCl, Phenanthroline | Arylated perfluoroalkane | marquette.edu |

Rhodium-Catalyzed Transformations

Rhodium catalysts are known for their ability to promote a variety of unique transformations, including C-H activation and cycloaddition reactions. While specific examples involving this compound are less common in the literature, the principles of rhodium catalysis suggest potential applications. For instance, rhodium catalysts have been used for the methylation of ketones using methanol (B129727) as the methylating agent. nih.gov They have also been employed in the one-pot synthesis of dialkyl ketones from methanol and alkenes. rsc.org Mechanistic studies of rhodium-catalyzed acylnitrene transfer reactions have provided insights into the reactive intermediates involved. youtube.com Furthermore, rhodium has been shown to catalyze the 1,4-hydroxyl migration of alkenyl alcohols. rsc.org

Organocatalytic Applications in Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and sustainable alternative to metal-based catalysis. rsc.org Chiral organocatalysts can be employed to achieve high levels of enantioselectivity in a variety of reactions. While specific applications of this compound as an organocatalyst are not widely reported, its derivatives, particularly those incorporating chiral amine or phosphine moieties, could potentially be developed as effective organocatalysts for reactions such as Michael additions, aldol (B89426) reactions, and cycloadditions. The principles of organocatalysis often rely on the formation of transient covalent bonds (e.g., iminium or enamine intermediates) or non-covalent interactions (e.g., hydrogen bonding) to activate substrates. mdpi.com

Photoredox Catalysis and Light-Induced Transformations

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. This strategy has been applied to access N-functionalized 2,1-borazaronaphthalenes, which are isosteres of naphthalenes. nih.gov In these systems, a photocatalyst absorbs light and then engages in an electron transfer with a substrate, generating a radical intermediate that can participate in subsequent bond-forming reactions. While direct photoredox catalysis involving this compound is not extensively documented, its bromo- and hydroxyl- functionalities provide handles for derivatization into substrates suitable for such transformations.

Development of Novel Catalyst Systems Utilizing Naphthylmethanol Derivatives

The unique structural and electronic properties of the naphthalene scaffold make derivatives of this compound attractive candidates for the development of novel catalyst systems. The hydroxymethyl group can be used as an anchor to immobilize the molecule onto a solid support, facilitating catalyst recovery and reuse. Furthermore, the naphthalene ring can be functionalized with various coordinating groups to create new ligands for metal catalysts. The development of novel phosphomolybdic acid-pillared interlayer clay (PTMA-PILC) catalysts is an example of how new materials with enhanced catalytic properties can be designed. rsc.org Similarly, rhodium(I) carbonyl complexes with phosphino-thiolate and -thioether ligands have shown significantly higher activity in the carbonylation of methanol compared to existing catalysts. rsc.org The synthesis of (6-bromonaphthalen-2-yl)methanol (B45156) and (8-bromo-naphthalen-1-yl)-methanol provides access to regioisomers that can be used to explore the influence of substituent positioning on catalytic activity. cymitquimica.comsigmaaldrich.com

Future Research Directions and Emerging Synthetic Prospects

Development of Novel Asymmetric Synthesis Routes

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern organic synthesis, particularly for the preparation of pharmaceutical intermediates. nih.gov The development of efficient asymmetric routes to (1-Bromonaphthalen-2-yl)methanol is a critical area for future research. The primary strategy would involve the enantioselective reduction of the prochiral precursor, 1-bromo-2-naphthaldehyde (B104117).

Several established and powerful asymmetric reduction methodologies could be adapted for this purpose. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a borane (B79455) source, is a highly effective method for the enantioselective reduction of a wide array of ketones and aldehydes. alfa-chemistry.comwikipedia.orgnrochemistry.com The predictability and high enantioselectivity of the CBS reduction, often exceeding 95% enantiomeric excess (ee), make it a prime candidate for investigation. alfa-chemistry.com The mechanism involves the formation of a catalyst-borane complex that coordinates to the ketone from the sterically less hindered face, facilitating a face-selective hydride transfer. nrochemistry.comnih.gov

Another prominent strategy is the Noyori asymmetric hydrogenation, which typically employs ruthenium catalysts bearing chiral phosphine (B1218219) ligands like BINAP. nrochemistry.comwikipedia.org These catalysts are highly efficient for the hydrogenation of ketones and aldehydes, including those with aromatic substituents. jst.go.jp The bifunctional nature of some Noyori-type catalysts, where both the metal center and the ligand participate in the hydrogen transfer, contributes to their high activity and enantioselectivity. wikipedia.org Iron-based variants of the Noyori catalyst have also been developed as a more economical and sustainable alternative. rsc.orgresearchgate.net